molecular formula C15H15N5O3S3 B2823643 N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021256-51-8

N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2823643
CAS No.: 1021256-51-8
M. Wt: 409.5
InChI Key: QLPYIUZBVOLISA-UHFFFAOYSA-N
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Description

The compound N-(4-(3-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide features a hybrid heterocyclic architecture comprising a 1,3,4-thiadiazole ring linked via a 3-oxopropyl spacer to a thiazole moiety, which is further substituted with a furan-2-carboxamide group.

Properties

IUPAC Name

N-[4-[3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S3/c1-2-24-15-20-19-14(26-15)17-11(21)6-5-9-8-25-13(16-9)18-12(22)10-4-3-7-23-10/h3-4,7-8H,2,5-6H2,1H3,(H,16,18,22)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPYIUZBVOLISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethylthio group in the target compound and analogs like 5g and 5l enhances lipophilicity compared to methylthio or benzylthio derivatives .
  • Backbone Diversity: The target’s 3-oxopropyl spacer and furan-carboxamide group distinguish it from phenoxyacetamide-based analogs (e.g., 5g, 5l), which may alter binding interactions in biological systems.
  • Molecular Weight : The target’s higher molecular weight (~450 vs. 371.4 in ) suggests differences in solubility and membrane permeability.

Physicochemical Properties

Melting Points and Stability

Compounds with ethylthio substituents (e.g., 5g, 5l) exhibit higher melting points (168–170°C and 138–140°C, respectively) compared to methylthio or benzylthio derivatives, indicating stronger crystal lattice interactions due to the ethyl group’s steric bulk . The target compound’s melting point is unreported but may follow this trend.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:
The synthesis of this thiadiazole-thiazole hybrid requires precise control of reaction conditions:

  • Temperature: Maintain 60–80°C during cyclization steps to prevent premature decomposition of intermediates .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for thiadiazole ring formation, as they stabilize transition states in nucleophilic substitutions .
  • Catalysts: Employ coupling agents like EDCI/HOBt for amide bond formation between the thiazole and furan-carboxamide moieties .
  • Stepwise Purification: Isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) before final recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Thiadiazole protons appear as singlets at δ 7.8–8.2 ppm due to aromatic shielding .
    • Ethylthio group (SCH₂CH₃): Look for a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.8–3.0 ppm (SCH₂) .
  • IR Spectroscopy:
    • Amide C=O stretch at 1650–1680 cm⁻¹ and thiadiazole C=N at 1560–1580 cm⁻¹ confirm core structure .
  • Mass Spectrometry (HRMS):
    • Prioritize molecular ion peaks [M+H]⁺ with <2 ppm error to validate molecular formula .

Advanced: How can researchers resolve contradictions in bioactivity data observed across different cell lines or assay conditions?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., HepG2 vs. MCF-7) and normalize viability assays (MTT vs. resazurin) to reduce variability .
  • Metabolic Stability Testing:
    • Incubate the compound with liver microsomes to assess if conflicting cytotoxicity stems from differential metabolism .
  • Structural Analog Comparison:
    • Synthesize derivatives lacking the ethylthio group to determine if this moiety’s redox activity contributes to cell-line-specific effects .

Advanced: What computational strategies are recommended for elucidating the binding interactions of this compound with potential biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonds between the furan-carboxamide and catalytic lysine residues .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess stability of the thiadiazole-thiazole core in ATP-binding pockets, monitoring RMSD fluctuations .
  • QSAR Modeling:
    • Corrogate electronic parameters (Hammett σ) of substituents (e.g., ethylthio vs. methylthio) with IC₅₀ values to predict potency trends .

Basic: What in vitro biological screening approaches are appropriate for initial evaluation of this compound’s therapeutic potential?

Methodological Answer:

  • Cytotoxicity Screening:
    • Use the NCI-60 panel at 10 μM to identify cell line selectivity, with follow-up dose-response curves (0.1–100 μM) .
  • Enzyme Inhibition Assays:
    • Test against recombinant kinases (e.g., Aurora A) using ADP-Glo™ kits, prioritizing targets with <50% residual activity at 1 μM .
  • Antimicrobial Profiling:
    • Conduct microbroth dilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to assess broad-spectrum potential .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Methodological Answer:

  • Substituent Variation:
    • Replace the ethylthio group with methylthio , propylthio , or arylthio to probe steric and electronic effects on kinase inhibition .
  • Scaffold Hybridization:
    • Fuse the thiadiazole with pyridine or triazine rings to enhance π-stacking in hydrophobic pockets .
  • Parallel Synthesis:
    • Use automated liquid handlers to generate 50–100 analogs in parallel, varying the furan-carboxamide’s substituents (e.g., nitro, methoxy) .
  • Data Analysis:
    • Apply principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity clusters .

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